molecular formula C23H26ClNO5 B11977717 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride CAS No. 171008-95-0

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride

Cat. No.: B11977717
CAS No.: 171008-95-0
M. Wt: 431.9 g/mol
InChI Key: PQUVQTUYYAASJY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chromenone core, a dihydrobenzo dioxin moiety, and a dimethylamino group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride typically involves multiple steps. One common approach starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method ensures high purity and yield, making it suitable for large-scale preparation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to minimize side reactions and maximize yield. This includes selecting appropriate solvents, controlling reaction temperatures, and using catalysts to enhance reaction rates. The overall yield of the synthesis process can be improved by refining these parameters .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride apart from similar compounds is its unique combination of functional groups and structural features

Properties

CAS No.

171008-95-0

Molecular Formula

C23H26ClNO5

Molecular Weight

431.9 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methylchromen-4-one;hydrochloride

InChI

InChI=1S/C23H25NO5.ClH/c1-5-14-10-16-22(26)20(15-6-7-18-19(11-15)28-9-8-27-18)13(2)29-23(16)17(21(14)25)12-24(3)4;/h6-7,10-11,25H,5,8-9,12H2,1-4H3;1H

InChI Key

PQUVQTUYYAASJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C.Cl

Origin of Product

United States

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